Product packaging for 3,3',5,5'-Tetramethylbiphenyl(Cat. No.:CAS No. 25570-02-9)

3,3',5,5'-Tetramethylbiphenyl

Cat. No.: B1348514
CAS No.: 25570-02-9
M. Wt: 210.31 g/mol
InChI Key: CMZYGFLOKOQMKF-UHFFFAOYSA-N
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Description

Significance of Biphenyl (B1667301) Derivatives in Contemporary Chemistry and Materials Science

Biphenyls, which consist of two phenyl rings linked by a single carbon-carbon bond, form the structural foundation for a vast array of important molecules. mdpi.commdpi.com Their derivatives are integral to numerous areas of contemporary chemistry and materials science due to their versatile properties that can be finely tuned through substitution.

In materials science, the rigid and planar nature of the biphenyl core is exploited in the design of high-performance polymers and liquid crystals. mdpi.com For instance, the introduction of biphenyl units into polymer backbones can enhance thermal stability and mechanical strength, leading to materials suitable for demanding applications. plaschina.com.cn Furthermore, the unique optical and electronic properties of biphenyl derivatives make them key components in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). mdpi.comlabinsights.nl

In the realm of synthetic organic chemistry, biphenyl derivatives serve as crucial intermediates in the production of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. mdpi.com The development of efficient synthetic methodologies for creating substituted biphenyls, such as the Suzuki-Miyaura and Ullmann coupling reactions, has been a major focus of research, enabling the construction of complex molecular architectures. mdpi.com

Historical Context of 3,3',5,5'-Tetramethylbiphenyl Research

The historical context of this compound research is intrinsically linked to the broader development of synthetic methods for creating sterically hindered biphenyls. The synthesis of such compounds, where bulky groups are positioned near the bond connecting the two phenyl rings, has historically presented a significant challenge to organic chemists.

Early methods for biphenyl synthesis, such as the Gomberg-Bachmann reaction, discovered by Moses Gomberg and Werner Emmanuel Bachmann, provided a foundational approach for aryl-aryl bond formation. mdpi.commdpi.com This reaction, which proceeds via a diazonium salt, offered a pathway to unsymmetrical biaryls. mdpi.com Another cornerstone in biphenyl synthesis is the Ullmann reaction, which utilizes copper-mediated coupling of aryl halides and was first reported by Fritz Ullmann and his student in 1901. acs.org While effective, the traditional Ullmann reaction often required harsh conditions and stoichiometric amounts of copper. acs.org

The synthesis of sterically hindered biphenyls, like this compound, necessitated the refinement of these classical methods and the development of new catalytic systems. Modern cross-coupling reactions, particularly those employing palladium catalysts, have proven to be more efficient and versatile for creating these sterically demanding structures, offering higher yields and milder reaction conditions. nih.gov While a definitive first synthesis of this compound is not readily apparent in early literature, its study and application have evolved with the advancement of these powerful synthetic tools.

Scope and Objectives of the Research Outline

The primary research interest in this compound and its derivatives stems from their potential to create materials with enhanced physical and chemical properties. The specific substitution pattern of four methyl groups influences the compound's solubility, thermal behavior, and reactivity in polymerization and other chemical transformations.

A significant area of research focuses on the utilization of this compound derivatives in the synthesis of advanced polymers. For example, its diol derivative, this compound-4,4'-diol, is a key monomer in the production of high-performance epoxy resins and polyimides. plaschina.com.cnresearchgate.net Research objectives in this area include:

Improving Thermal Stability: Investigating how the incorporation of the rigid and bulky tetramethylbiphenyl unit into polymer backbones enhances their resistance to thermal degradation.

Enhancing Mechanical Properties: Studying the effect of the tetramethylbiphenyl moiety on the strength, stiffness, and toughness of the resulting polymers.

Modifying Solubility and Processability: Exploring how the methyl groups influence the solubility of the monomers and the processability of the final polymers. researchgate.net

Another important research direction involves the application of this compound derivatives in the field of liquid crystals. The unique shape and electronic properties of these molecules can be leveraged to create novel liquid crystalline materials for display technologies. mdpi.com Research in this domain aims to:

Develop Novel Liquid Crystalline Phases: Synthesizing new derivatives of this compound to explore the formation of different liquid crystalline mesophases.

Tune Electro-Optical Properties: Investigating how modifications to the molecular structure affect key properties for display applications, such as switching times and contrast ratios.

Furthermore, this compound serves as a precursor for the synthesis of other valuable organic compounds. For instance, it can be oxidized to form biphenyl-3,3',5,5'-tetracarboxylic acid, a potentially useful building block for metal-organic frameworks (MOFs) or other complex architectures. researchgate.net The overarching objective in this area is the development of efficient synthetic routes to novel functional molecules based on the tetramethylbiphenyl scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18 B1348514 3,3',5,5'-Tetramethylbiphenyl CAS No. 25570-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H18/c1-11-5-12(2)8-15(7-11)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZYGFLOKOQMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334281
Record name 3,3',5,5'-Tetramethylbiphenyl
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Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25570-02-9
Record name 3,3′,5,5′-Tetramethyl-1,1′-biphenyl
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Record name 3,3',5,5'-Tetramethylbiphenyl
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Record name 25570-02-9
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Synthesis and Synthetic Methodologies

Established Synthetic Routes for 3,3',5,5'-Tetramethylbiphenyl

The construction of the biphenyl (B1667301) core of this molecule relies on the formation of a carbon-carbon bond between two separate phenyl rings. Established methods have been refined to achieve this transformation efficiently.

Oxidative coupling provides a direct route to biphenyl structures by forming a C-C bond between two molecules of a substituted phenol or related aromatic compound. In the context of tetramethylbiphenyl synthesis, precursors such as 2,6-dimethylphenol (B121312) (DMP) are commonly employed. The reaction typically proceeds via a two-step process where DMP is first oxidized to form 3,3',5,5'-tetramethyldiphenoquinone (DPQ), which is then reduced to yield the corresponding biphenol, 3,3',5,5'-tetramethyl-4,4'-biphenyldiol (TMBP). sinocurechem.com The target compound, this compound, can then be obtained through dehydroxylation of TMBP.

Various oxidizing agents and catalytic systems have been developed to promote this C-C coupling.

Oxygen as Oxidant : Catalytic systems using copper salts, such as copper nitrate (B79036) in acetonitrile, can utilize molecular oxygen as the primary oxidant. The addition of ligands like pyridine (B92270) has been shown to favor the desired C-C bond formation. sinocurechem.com

Hydrogen Peroxide : As a greener alternative, hydrogen peroxide is an effective oxidant. Copper(II) complexes, for instance, tris(3,5-dimethylpyrazole) copper(II) nitrate, have demonstrated high catalytic activity and yields exceeding 90%. sinocurechem.com

Organic Oxidants : Reagents like iodobenzene diacetate (PIDA) have been shown to effectively promote the oxidative coupling of 2,6-dimethylphenol, leading directly to the biphenol and diphenoquinone (B1195943) products while avoiding C-O coupling side reactions. sinocurechem.com

These reactions are often catalyzed by metal complexes designed to facilitate the selective formation of the C-C bond. mdpi.com

Table 1: Comparison of Oxidative Coupling Methods for 2,6-Dimethylphenol
OxidantCatalyst/ReagentKey Feature
Oxygen (O₂)Copper Nitrate-Acetonitrile/PyridineUtilizes air as an inexpensive oxidant. sinocurechem.com
Hydrogen Peroxide (H₂O₂)Tris(3,5-dimethylpyrazole) copper(II) nitrateOffers high yields (>90%) and is environmentally benign. sinocurechem.com
Iodobenzene diacetate (PIDA)-Avoids C-O coupling byproducts, leading to cleaner product formation. sinocurechem.com

Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for constructing biaryl linkages. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an organic halide.

A documented synthesis of this compound involves the palladium-catalyzed decarboxylative coupling of 2,4-dimethylbenzoic acid. This reaction proceeds under an inert argon atmosphere at elevated temperatures.

Reaction Details:

Reactant : 2,4-Dimethylbenzoic acid

Catalyst : Palladium acetate (Pd(OAc)₂)

Reagents : Silver carbonate (Ag₂CO₃), Dipotassium hydrogenphosphate (K₂HPO₄)

Solvent : 1,2-Dimethoxyethane

Conditions : 150°C for 12 hours

Yield : 60%

This method demonstrates the utility of palladium catalysis in forming the desired biphenyl structure from readily available carboxylic acid precursors. Another common palladium-catalyzed route is the coupling of 5-bromo-m-xylene with 3,5-dimethylphenylboronic acid.

Table 2: Palladium-Catalyzed Synthesis of this compound
Reaction TypeStarting MaterialCatalystKey ReagentsYield
Decarboxylative Coupling2,4-Dimethylbenzoic acidPd(OAc)₂Ag₂CO₃, K₂HPO₄60%
Suzuki Coupling5-Bromo-m-xylene & 3,5-Dimethylphenylboronic acidPd(PPh₃)₄ (typical)Aqueous base (e.g., Na₂CO₃)High (typical)

Beyond oxidative and palladium-catalyzed methods, other approaches have been developed. One notable method involves the use of Grignard reagents. This synthesis begins with the preparation of a Grignard reagent from a halogenated xylene, followed by a metal-catalyzed coupling reaction.

A specific patented method describes the following steps:

Grignard Reagent Formation : Halogenated o-xylene is reacted with magnesium metal and a catalytic amount of iodine in an organic solvent to produce the corresponding Grignard reagent.

Coupling Reaction : The newly formed Grignard reagent undergoes a homocoupling reaction in the presence of a manganese-based catalyst to yield tetramethylbiphenyl.

Synthesis of Key Precursors and Intermediates

Aminobenzonitriles are valuable precursors in various chemical syntheses. There are several primary methods for their preparation:

Dehydration of Aminobenzamides : This is a common industrial method where an aminobenzamide is dehydrated to the corresponding nitrile. Reagents like phosphorus pentoxide, thionyl chloride, or phenylphosphonic dichloride can be used as the dehydrating agent.

Reduction of Nitrobenzonitriles : The nitro group of a nitrobenzonitrile can be reduced to an amine. A common method involves using zinc dust and hydrochloric acid at controlled temperatures (20-30°C).

Cyanation of Haloanilines : This method involves the direct replacement of a halogen on a haloaniline with a cyanide group. However, it requires the use of highly toxic cyanide reagents.

Amination of Halobenzonitriles : This involves the nucleophilic substitution of a halogen on a halobenzonitrile with an amine source.

Table 3: Synthetic Routes to Aminobenzonitriles
MethodStarting MaterialKey Reagent(s)Description
DehydrationAminobenzamideThionyl chloride or Phenylphosphonic dichlorideRemoves water from the amide to form a nitrile.
ReductionNitrobenzonitrileZinc dust, HClReduces the nitro group to an amino group.
CyanationHaloanilineCyanide salts (e.g., KCN)Substitutes a halogen with a cyano group.
AminationHalobenzonitrileAmmonia or other amine sourceSubstitutes a halogen with an amino group.

Halogenated derivatives of this compound are important for further functionalization or as target molecules themselves. Their synthesis can be approached in two main ways: direct halogenation of the pre-formed biphenyl or by synthesizing the biphenyl from already halogenated precursors.

Synthesis from Halogenated Precursors : This is often the more controlled method for achieving specific substitution patterns. For example, a Suzuki coupling reaction between a halogenated 3,5-dimethylphenylboronic acid and a dihalogenated 3,5-dimethylphenyl halide can be used to construct a tetrahalogenated tetramethylbiphenyl. The synthesis of compounds like 3,3',5,5'-tetrafluorobenzidine and 3,3',5,5'-tetrachlorobenzidine has been reported, demonstrating the feasibility of building complex halogenated biphenyl structures. nih.gov

Direct Halogenation : This involves the electrophilic aromatic substitution of this compound. Standard halogenating agents can be employed for this purpose.

Bromination : Reagents such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) can be used to introduce bromine atoms onto the aromatic rings.

Iodination : N-iodosuccinimide (NIS) is a common reagent for the direct iodination of activated aromatic rings.

Chlorination : Reagents like N-chlorosuccinimide (NCS) or chlorine gas with a Lewis acid can be used for chlorination.

The positions of halogenation (the 2, 2', 4, 4', 6, and 6' positions) will be directed by the existing methyl groups and the steric hindrance of the biphenyl system.

Derivatization of this compound for Further Synthesis

This compound serves as a versatile precursor for the synthesis of more complex molecules through various derivatization reactions. The methyl groups on the biphenyl core can be functionalized to introduce a range of chemical moieties, thereby enabling its use in diverse synthetic applications.

One key derivatization is the oxidation of the methyl groups. For instance, this compound can be oxidized using strong oxidizing agents like potassium permanganate to yield biphenyl-3,3',5,5'-tetracarboxylic acid chemicalbook.com. This tetra-acid derivative is a valuable building block for the synthesis of metal-organic frameworks (MOFs) and polymers due to its multiple coordination sites.

Another significant derivatization involves its use as a precursor for the preparation of the 3,3',5,5'-tetramethylenebiphenyl tetraanion chemicalbook.com. This is typically achieved through metallation reactions, which create highly reactive species useful in organometallic chemistry and as initiators in polymerization reactions.

Furthermore, the biphenyl core can undergo electrophilic substitution reactions, similar to other aromatic compounds nih.gov. However, the steric hindrance from the methyl groups at the 3, 3', 5, and 5' positions directs incoming electrophiles to the remaining unsubstituted positions (4, 4', 2, 2', 6, 6'). Functionalization at these positions can lead to a wide array of derivatives with tailored electronic and steric properties. For example, nitration followed by reduction can introduce amino groups, leading to the synthesis of diamine derivatives which are precursors for polyimides and other high-performance polymers researchgate.net.

Table 1: Examples of Derivatization Reactions of this compound

Starting Material Reagents Product Application
This compound Potassium Permanganate (KMnO₄) Biphenyl-3,3',5,5'-tetracarboxylic acid Synthesis of MOFs and polymers chemicalbook.com
This compound Strong Base (e.g., n-Butyllithium) 3,3',5,5'-Tetramethylenebiphenyl tetraanion Organometallic synthesis, polymerization initiator chemicalbook.com

Advanced Synthetic Strategies and Green Chemistry Principles

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods. These principles are applicable to the synthesis and modification of biphenyl compounds like this compound.

Asymmetric Synthesis Approaches for Chiral Analogs

Biphenyls with appropriate substitution patterns can exhibit axial chirality, a type of stereoisomerism arising from restricted rotation around the single bond connecting the two aryl rings. These chiral biaryls are crucial as ligands in asymmetric catalysis and as scaffolds in pharmaceuticals nih.govnih.gov. The synthesis of enantiomerically pure chiral analogs of this compound can be achieved through atroposelective synthesis, which selectively forms one atropisomer over the other.

One common strategy is the use of metal-catalyzed cross-coupling reactions with chiral ligands researchgate.net. For instance, a Suzuki-Miyaura coupling reaction to form the biphenyl bond can be rendered asymmetric by employing a chiral palladium catalyst. The chiral environment provided by the ligand influences the orientation of the coupling partners, leading to the preferential formation of one enantiomer.

Another approach involves the use of a "chiral auxiliary" strategy. A chiral group is temporarily attached to the precursor molecule to direct the stereochemical outcome of the key bond-forming step. Once the axial chirality is established, the auxiliary is removed. This method has been successfully used for the synthesis of various bridged C₂-symmetric biphenyl phosphine ligands nih.gov.

Furthermore, organocatalysis has emerged as a powerful tool for atroposelective synthesis researchgate.net. Chiral phosphoric acids, for example, can catalyze the enantioselective synthesis of axially chiral biaryls.

Table 2: Asymmetric Synthesis Strategies for Chiral Biphenyls

Method Description Key Features
Metal-Catalyzed Cross-Coupling Use of a chiral metal catalyst (e.g., Palladium with a chiral phosphine ligand) to control the stereochemistry of the biphenyl bond formation. researchgate.net High enantioselectivity, broad substrate scope.
Chiral Auxiliary A temporary chiral group directs the stereoselective formation of the atropisomer. nih.gov Covalent attachment and subsequent removal of the auxiliary.

Sustainable Synthesis Methodologies

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency unife.it. For the synthesis of this compound and its derivatives, several sustainable strategies can be employed.

The choice of solvent is critical in green chemistry. Replacing hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (2-MeTHF) can significantly reduce the environmental footprint of a synthesis unife.it. For instance, Suzuki-Miyaura cross-coupling reactions for biphenyl synthesis have been successfully carried out in water using water-soluble catalysts, achieving high yields at room temperature researchgate.net.

The use of heterogeneous catalysts that can be easily recovered and recycled is another cornerstone of green chemistry. Nanocatalysts, such as palladium nanoparticles supported on fullerene, have been shown to be highly effective and recyclable for biphenyl synthesis researchgate.net.

Minimizing the number of synthetic steps by designing more efficient reaction pathways, such as one-pot or tandem reactions, also contributes to sustainability by reducing solvent and energy consumption researchgate.net.

Table 3: Green Chemistry Approaches in Biphenyl Synthesis

Principle Application in Biphenyl Synthesis Example
Use of Green Solvents Replacing hazardous organic solvents with water or bio-based solvents. unife.it Suzuki-Miyaura coupling in water. researchgate.net
Recyclable Catalysts Employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused. researchgate.net Fullerene-supported PdCl₂ nanocatalyst. researchgate.net

Flow Chemistry Applications in Biphenyl Synthesis

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors nih.gov. This technology offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and easier scalability researchgate.net.

For the synthesis of biphenyls, flow chemistry can be particularly advantageous. The precise control over reaction parameters such as temperature, pressure, and reaction time allows for the optimization of reaction conditions to maximize yield and minimize by-product formation researchgate.net. The high surface-area-to-volume ratio in microreactors facilitates efficient heat and mass transfer, which is beneficial for highly exothermic or fast reactions.

Suzuki-Miyaura coupling reactions, a common method for biphenyl synthesis, have been successfully adapted to flow chemistry systems. Using supported catalysts packed into columns allows for the continuous production of biphenyl derivatives with high purity, as the product stream is free from catalyst contamination unimi.it.

Flow chemistry also enables the safe use of hazardous reagents and intermediates by generating them in situ and consuming them immediately in the next reaction step nih.gov. This reduces the risks associated with handling and storing unstable or toxic compounds. The integration of in-line purification and analysis techniques can further streamline the manufacturing process, leading to a more efficient and automated synthesis researchgate.net.

Table 4: Advantages of Flow Chemistry in Biphenyl Synthesis

Advantage Description Relevance to Biphenyl Synthesis
Enhanced Safety Small reaction volumes and in-situ generation of hazardous reagents minimize risks. nih.gov Safer handling of reagents used in coupling reactions.
Precise Control Accurate control over temperature, pressure, and residence time. researchgate.net Optimization of reaction conditions for higher yields and purity.
Improved Efficiency High heat and mass transfer rates lead to faster reactions. unimi.it Reduced reaction times for coupling reactions.
Scalability Production can be increased by running the system for longer periods or by parallelizing reactors. researchgate.net Straightforward scale-up from laboratory to industrial production.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the 3,3',5,5'-tetramethylbiphenyl molecule.

¹³C NMR spectroscopy offers valuable information about the carbon framework of this compound. Studies of alkylbiphenyls have provided insights into the chemical shifts of the ring and alkyl carbons, the effects of substituents on these shifts, and the conformational behavior of the molecule.

The assignment of the ¹³C NMR signals for this compound is based on additivity rules and comparison with related compounds. The spectrum shows distinct signals for the different carbon atoms in the molecule. The chemical shifts for the aromatic and alkyl carbons have been reported and are summarized in the table below.

Carbon AtomChemical Shift (ppm)
C-1 (ipso-carbon)141.2
C-2, C-6 (aromatic CH)127.1
C-3, C-5 (aromatic C-CH₃)137.8
C-4 (aromatic CH)128.9
Methyl Carbons (-CH₃)21.4

The chemical shifts of the carbon atoms in this compound are influenced by both hyperconjugative and steric effects. The methyl groups exert an inductive effect, which is a through-bond polarization of electron density. However, a more significant contribution to the observed chemical shifts, particularly for the aromatic carbons, comes from hyperconjugation. This involves the delocalization of sigma-electrons from the C-H bonds of the methyl groups into the pi-system of the aromatic rings.

The hyperconjugative model provides a satisfactory prediction for most of the aromatic carbon chemical shifts. This effect leads to a downfield shift for the ring carbons directly bonded to the alkyl groups (C-3 and C-5). Steric effects, arising from the spatial interactions between the methyl groups on the two phenyl rings, also play a role in determining the molecule's preferred conformation and can influence the carbon chemical shifts.

The conformation of biphenyls is defined by the torsional angle between the two phenyl rings. In substituted biphenyls like this compound, steric hindrance between the substituents can influence this angle. ¹³C NMR can be used to study the conformational preferences of such molecules.

For hindered biphenyls, the observed alkyl carbon chemical shifts can provide information about the conformational equilibrium. In some cases, distinct signals for different conformers (e.g., cis and trans) can be observed, particularly at low temperatures where the rate of interconversion is slow. The presence of bulky methyl groups at the 3, 3', 5, and 5' positions introduces steric strain that favors a non-planar, twisted conformation. This twisting alleviates the steric repulsion between the methyl groups of the two rings. The observed chemical shifts in the ¹³C NMR spectrum are a weighted average of the shifts for the different conformations present at a given temperature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the bonds. While a detailed, peak-by-peak analysis of the IR spectrum for this compound is not available in the reviewed literature, the expected characteristic absorption bands can be predicted based on its structure.

The spectrum would be dominated by absorptions corresponding to the aromatic ring and the methyl groups. The key expected vibrational modes are summarized in the table below.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Alkyl C-HStretching3000 - 2850
Aromatic C=CStretching1600 - 1450
Alkyl C-HBending1470 - 1370
Aromatic C-HOut-of-plane Bending900 - 675

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides valuable information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound provides key insights into its molecular structure. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₆H₁₈), which is approximately 210.31 g/mol .

The fragmentation pattern is characteristic of alkyl-substituted aromatic compounds. Common fragmentation pathways involve the loss of a methyl group (CH₃•), resulting in a significant peak at m/z [M-15]⁺. Subsequent fragmentations could involve the loss of other small neutral molecules or radicals, providing further structural information. The stability of the biphenyl (B1667301) system means that the molecular ion peak is expected to be relatively intense.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
210[C₁₆H₁₈]⁺• (Molecular Ion)
195[C₁₅H₁₅]⁺ (Loss of CH₃)

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy. This allows for the determination of the elemental composition of the ion, as the masses of atoms are not integer values (the mass defect).

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is a powerful analytical technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a substance, the precise arrangement of atoms in the crystal lattice can be determined.

A search of the crystallographic literature did not yield a publicly available single-crystal X-ray diffraction structure for this compound. However, if a suitable single crystal were to be grown and analyzed, SXRD would provide definitive information about its solid-state conformation.

This analysis would reveal precise bond lengths, bond angles, and torsion angles within the molecule. Of particular interest would be the dihedral angle between the two phenyl rings, which is influenced by the steric hindrance of the methyl groups at the 3, 3', 5, and 5' positions. This steric strain is expected to cause a significant twist between the aromatic rings, preventing them from being coplanar. The crystal packing, which describes how the molecules are arranged in the crystal lattice, would also be elucidated, providing insights into intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction (SXRD) Analysis

Intermolecular Interactions and Packing Motifs

In the solid state, the crystal packing of this compound would be primarily governed by van der Waals forces. The non-polar nature of the hydrocarbon precludes strong electrostatic interactions such as hydrogen bonding. The packing motif would likely involve efficient space-filling arrangements of the twisted molecules. Intermolecular interactions would consist of C-H···π interactions, where a hydrogen atom of one molecule interacts with the π-electron system of a phenyl ring of a neighboring molecule, and π-π stacking interactions between the aromatic rings of adjacent molecules. The specific arrangement would aim to maximize attractive van der Waals contacts while accommodating the steric bulk of the methyl groups.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a powerful technique for characterizing crystalline solids. While no experimental PXRD pattern for this compound is readily available in the literature, a theoretical pattern could be calculated if the crystal structure were known. Such a pattern would exhibit a series of diffraction peaks at specific 2θ angles, which are characteristic of the unit cell dimensions and the arrangement of molecules within the crystal lattice. This "fingerprint" would be unique to the crystalline phase of this compound and could be used for phase identification and purity assessment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of biphenyl and its derivatives is characterized by a strong absorption band in the ultraviolet region. This absorption corresponds to π → π* electronic transitions within the aromatic rings. The position and intensity of this band are sensitive to the extent of conjugation between the two phenyl rings, which is directly related to the dihedral angle. A more planar conformation allows for greater π-orbital overlap and results in a red shift (shift to longer wavelength) of the absorption maximum. For the twisted conformation of this compound, the electronic communication between the rings is partially hindered, leading to a spectrum that resembles that of a substituted benzene rather than a fully conjugated system.

Elemental Analysis (CHN)

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a compound, which can be used to confirm its empirical and molecular formula. For this compound, with a molecular formula of C₁₆H₁₈, the theoretical elemental composition can be calculated.

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0116192.1691.36
HydrogenH1.0081818.1448.64
Total 210.304 100.00

Experimental determination of the CHN composition would be expected to yield values in close agreement with these theoretical percentages, thereby confirming the identity and purity of the compound. calpaclab.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in dissecting the fundamental electronic and structural properties of molecules. These methods provide a theoretical foundation for understanding molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational expense for examining the electronic properties of molecules like substituted biphenyls. DFT calculations can elucidate the distribution of electrons within 3,3',5,5'-tetramethylbiphenyl, providing insights into its chemical reactivity.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. For this compound, the electron-donating nature of the four methyl groups is anticipated to raise the HOMO energy level, potentially making it more susceptible to electrophilic attack compared to unsubstituted biphenyl (B1667301).

Illustrative DFT-Calculated Electronic Properties of this compound

PropertyIllustrative Value
HOMO Energy-6.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.7 eV

Note: The data presented in this table is illustrative and based on general principles of substituted biphenyls. Actual computed values may vary depending on the level of theory and basis set used.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a high level of accuracy for determining molecular properties. These calculations can provide a precise picture of the equilibrium geometry of this compound, including bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings. Furthermore, ab initio calculations can predict vibrational frequencies, which can be correlated with experimental infrared and Raman spectroscopy data to confirm the molecule's structure.

The three-dimensional structure of biphenyl derivatives is largely defined by the torsional or dihedral angle between the phenyl rings. In this compound, the steric hindrance imposed by the methyl groups at the 3, 3', 5, and 5' positions forces the molecule to adopt a non-planar conformation. Computational methods are essential for exploring the potential energy surface of rotation around the central C-C bond.

These analyses typically reveal that the planar conformation represents a high-energy transition state, while the most stable conformer possesses a significant twist angle. The energy barrier to rotation between equivalent twisted conformations is a key parameter that dictates the molecule's conformational flexibility at different temperatures. For sterically hindered biphenyls, these barriers can be substantial. nih.gov

Illustrative Conformational Properties of this compound

PropertyIllustrative Value
Equilibrium Dihedral Angle~45°
Rotational Energy Barrier8 - 12 kcal/mol

Note: This data is illustrative and based on trends observed in similar sterically hindered biphenyl compounds.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the movements of atoms and molecules over time, offering a dynamic perspective on molecular behavior.

MD simulations can model the intricate dance of atoms within the this compound molecule, including the torsional flexing around the central bond and the vibrations of the methyl groups. On a larger scale, these simulations can also describe how multiple molecules of this compound interact with each other in a liquid or solid state, providing insights into its bulk properties.

The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. MD simulations are a powerful tool for investigating these solvent effects by explicitly modeling the interactions between the solute (this compound) and the surrounding solvent molecules.

The nature of the solvent can alter the equilibrium dihedral angle and the energy barrier to rotation. For instance, a polar solvent might favor a conformation with a larger dipole moment. By simulating the system in different solvents, researchers can predict how the conformational landscape of this compound will change, which is crucial for understanding its behavior in various chemical processes and applications. Studies on similar substituted biphenyls have demonstrated the significant role of the solvent in dictating their conformational behavior. tandfonline.com

Structure-Activity Relationship (SAR) Modeling based on Theoretical Data

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are pivotal computational tools in medicinal chemistry and materials science for establishing a mathematical correlation between the structural features of a compound and its activity. For biphenyl derivatives, including the this compound scaffold, these models can elucidate the key molecular properties that govern a desired outcome, be it biological activity or a specific physicochemical property.

Theoretical data derived from computational chemistry plays a crucial role in developing robust SAR and QSAR models. A variety of molecular descriptors, which are numerical representations of a molecule's properties, can be calculated using methods like Density Functional Theory (DFT). These descriptors can be broadly categorized as electronic, steric, and thermodynamic.

Key Theoretical Descriptors in SAR/QSAR of Biphenyl Analogues:

Electronic Descriptors: These pertain to the electronic structure of the molecule.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a measure of the molecule's chemical reactivity and stability.

Dipole Moment: This descriptor quantifies the polarity of the molecule, which is crucial for its interaction with polar environments, such as receptor binding sites or other molecules in a liquid crystalline phase.

Mulliken and Natural Bond Orbital (NBO) Charges: These provide information about the charge distribution on individual atoms, highlighting regions of the molecule that are electron-rich or electron-poor and thus prone to specific interactions.

Steric and Topological Descriptors: These describe the size, shape, and connectivity of the molecule.

Topological Indices: These are numerical values derived from the molecular graph that encode information about branching, connectivity, and shape.

Thermodynamic Descriptors:

LogP (Octanol-Water Partition Coefficient): This descriptor is a measure of the molecule's lipophilicity and is critical for predicting its pharmacokinetic properties.

In the context of this compound, SAR and QSAR studies could be employed to design novel derivatives with enhanced properties. For instance, by systematically modifying the substituents on the biphenyl core and calculating the corresponding theoretical descriptors, a model could be developed to predict the biological activity of new, unsynthesized compounds. A hypothetical QSAR study might reveal that a higher dipole moment and a smaller HOMO-LUMO gap are correlated with increased activity, guiding the synthesis of more potent analogues.

The following interactive table provides examples of theoretical descriptors that are commonly used in SAR and QSAR modeling of biphenyl derivatives.

Descriptor CategoryDescriptor NameDescriptionRelevance to SAR/QSAR
Electronic HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalRelates to the molecule's electron-donating ability and reactivity.
Electronic LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the molecule's electron-accepting ability and reactivity.
Electronic Dipole MomentA measure of the overall polarity of the molecule.Influences intermolecular interactions and solubility.
Steric Molecular VolumeThe volume occupied by the molecule.Important for understanding steric hindrance and binding site complementarity.
Thermodynamic LogPThe logarithm of the octanol-water partition coefficient.A key indicator of a molecule's hydrophobicity and pharmacokinetic profile.

Theoretical Studies of Biphenyl Derivatives in Liquid Crystalline Materials

Theoretical and computational studies are instrumental in understanding and predicting the liquid crystalline behavior of molecules. For biphenyl derivatives, including those based on the this compound core, these studies can provide valuable insights into the structure-property relationships that govern the formation and stability of mesophases.

The mesomorphic properties of a compound are highly dependent on its molecular geometry. In the case of biphenyl derivatives, the dihedral angle (the twist angle between the two phenyl rings) is a critical parameter. A more planar conformation generally leads to better packing and higher clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid). However, excessive planarity can also promote crystallization. The presence of bulky substituents, such as the methyl groups in this compound, can significantly influence this dihedral angle and, consequently, the liquid crystalline properties.

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate key molecular parameters that are correlated with liquid crystalline behavior:

Molecular Geometry and Dihedral Angle: DFT calculations can accurately predict the most stable conformation of a molecule in the gas phase, including the dihedral angle between the phenyl rings. For instance, a crystallographic study of a closely related compound, 3,3′,5,5′-tetramethylbiphenyl-4,4′-dicarbonitrile, revealed a torsion angle of 50.3°. This significant twist from planarity is a direct consequence of the steric hindrance from the methyl groups.

Molecular Anisotropy: Liquid crystals are characterized by their anisotropic shape, typically rod-like or disc-like. Computational methods can be used to quantify the molecular shape anisotropy.

Polarizability: This property describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Anisotropic polarizability is a key factor in the formation of liquid crystalline phases, as it contributes to the anisotropic van der Waals interactions that stabilize the mesophase.

Dipole Moment: The magnitude and direction of the molecular dipole moment are important for the dielectric properties of liquid crystals and can influence the type of mesophase formed.

Theoretical studies on biphenyl derivatives have shown that the introduction of different substituent groups can be used to fine-tune these molecular parameters and thereby control the liquid crystalline properties. For example, the addition of long alkyl or alkoxy chains can enhance the aspect ratio and promote the formation of smectic or nematic phases. The incorporation of polar groups can increase the dipole moment and lead to materials with interesting dielectric properties.

The following interactive table presents key theoretical parameters for a biphenyl derivative and their significance in the context of liquid crystalline materials. The data for the dihedral angle is based on the crystal structure of 3,3′,5,5′-tetramethylbiphenyl-4,4′-dicarbonitrile, a close analogue of this compound.

Theoretical ParameterDescriptionSignificance for Liquid Crystals
Dihedral Angle The twist angle between the two phenyl rings.Influences molecular packing, with more planar structures often leading to higher clearing points.
Molecular Anisotropy The degree of deviation from a spherical shape.A high aspect ratio (rod-like shape) is a prerequisite for the formation of calamitic liquid crystal phases.
Polarizability Anisotropy The difference in polarizability along different molecular axes.A key contributor to the anisotropic intermolecular interactions that stabilize the liquid crystalline state.
Dipole Moment The measure of the net molecular polarity.Affects the dielectric properties and can influence the type of mesophase formed.

Advanced Material Science Applications

Organic Electronics and Optoelectronic Materials

The core structure of 3,3',5,5'-Tetramethylbiphenyl is a key component in building blocks for materials used in organic electronics. While the compound itself is not typically used directly, its functionalized derivatives, such as diamines and diols, serve as critical precursors for synthesizing polymers with tailored electronic and optoelectronic properties.

Although direct applications of this compound in organic electronics are not common, its structural motif is integral to the synthesis of more complex molecules used in this field. For instance, derivatives of the tetramethylbiphenyl core are investigated for creating hole-transporting materials or as components in organic field-effect transistors (OFETs). The methyl groups enhance solubility and influence the molecular packing in the solid state, which are critical parameters for the performance of organic electronic devices. The biphenyl (B1667301) core provides a rigid, conjugated system that is essential for charge transport.

Polyimides containing the this compound moiety are synthesized to achieve superior thermal stability and specific dielectric properties, making them suitable for applications in the microelectronics industry. These polymers are typically prepared by reacting a diamine derivative, such as 2,2',5,5'-tetramethylbiphenyl-4,4'-diamine, with various aromatic dianhydrides.

The incorporation of the tetramethylbiphenyl unit into the polyimide backbone introduces a rigid and contorted structure. This rigidity contributes to high glass transition temperatures (Tg) and excellent thermal stability. The methyl groups increase the free volume within the polymer chains and reduce intermolecular interactions, which can lead to a lower dielectric constant, a crucial property for interlayer dielectric materials in integrated circuits. Research has shown that polyimides synthesized from a tetramethylbiphenyl diamine and different dianhydrides are readily soluble in organic solvents and exhibit high thermal stability, with glass transition temperatures exceeding 250°C. sinocurechem.comresearchgate.net The properties of these polyimides can be tailored by selecting different dianhydride co-monomers. researchgate.net

Table 1: Properties of Polyimides Incorporating the Tetramethylbiphenyl Moiety

Dianhydride Co-monomer Glass Transition Temperature (Tg) Solubility Key Properties
BPADA 251°C researchgate.net Good in NMP, DMAc researchgate.net Excellent thermal stability, good solubility researchgate.net
FBDA 255°C researchgate.net Good in NMP, DMAc researchgate.net Excellent thermal stability, good solubility researchgate.net

BPADA: 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) FBDA: 4,4'-(4,4'-hexafluoroisopropylidenediphenoxy)bis(phthalic anhydride) NMP: N-methyl-2-pyrrolidone DMAc: N,N-dimethylacetamide

The this compound structure is a fundamental component in the creation of liquid crystalline epoxy resins (LCERs). These materials are synthesized using derivatives like this compound-4,4'-diol (also known as TMBP), which is then converted into a diglycidyl ether. sinocurechem.commdpi.com The resulting epoxy monomer, 4,4'-diglycidyl(this compound) epoxy resin, possesses a rigid-rod structure that can form ordered liquid crystalline phases upon curing. sinocurechem.comresearchgate.net

This molecular ordering leads to exceptional material properties compared to conventional amorphous epoxy resins. wsu.edu LCERs based on the tetramethylbiphenyl core exhibit low melt viscosity, good sealing performance, a wide operating temperature range, and resistance to cracking, making them excellent materials for integrated circuit packaging. sinocurechem.com The ordered network structure enhances thermal conductivity, allowing for efficient heat dissipation in electronic components. mdpi.com Cured systems demonstrate high glass transition temperatures and superior thermal degradation temperatures due to the rigid biphenyl groups and high crosslink density. researchgate.netnih.gov

Polymer Chemistry and Polymerization

In polymer chemistry, the derivatives of this compound are valued as monomers for synthesizing a range of high-performance and specialty polymers. The unique geometry and properties of the tetramethylbiphenyl unit are directly transferred to the resulting polymer chains.

The diol derivative, this compound-4,4'-diol (TMBP), is a key monomer used in polycondensation reactions to produce various polymers, including polyesters, polycarbonates, polyurethanes, and polysulfones. sinocurechem.com This monomer is typically synthesized via the oxidative coupling of 2,6-dimethylphenol (B121312). sinocurechem.com

The inclusion of the TMBP monomer imparts several beneficial characteristics to the final polymer. The rigid biphenyl core enhances the thermal stability and mechanical strength of the polymer. The four methyl groups provide steric hindrance, which restricts chain rotation and increases the glass transition temperature (Tg). This structural feature also disrupts close chain packing, which can improve the polymer's solubility in organic solvents and lower its dielectric constant.

The use of this compound derivatives as monomers allows for the development of specialty polymers with tailored properties for demanding applications. These high-performance polymers are often classified as engineering plastics and find use in electronics, automotive, and aerospace industries. sinocurechem.com

Liquid Crystal Polymers (LCPs): TMBP is a crucial intermediate for biphenyl liquid crystal polymers. These LCPs exhibit high strength, high modulus, excellent dimensional stability, low linear expansion rates, and chemical resistance. sinocurechem.com

High-Performance Polyesters and Polycarbonates: When TMBP is incorporated into polyesters and polycarbonates, the resulting materials show significantly improved thermal properties compared to their conventional counterparts based on monomers like bisphenol A. sinocurechem.comnih.gov These polymers are explored for applications requiring high heat resistance and mechanical durability. nih.gov

Poly(benzobisthiazole)s (PBZT): Derivatives such as 2,2',6,6'-tetramethylbiphenyl-4,4'-dicarbonyl chloride have been used to synthesize rigid-rod PBZT polymers. Copolymers incorporating this moiety can be spun into high-strength fibers with excellent thermal stability.

The common thread in these applications is the ability of the this compound core structure to impart a combination of rigidity, thermal stability, and processability that is essential for the creation of advanced, high-performance materials.

Ligands for Polymerization Catalysts

Derivatives of this compound serve as crucial components in the synthesis of advanced polymers, most notably in the production of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance thermoplastic. In these polymerization reactions, hydroxylated derivatives such as this compound-4,4'-diol function as comonomers or building blocks that are incorporated into the polymer backbone.

One notable application involves the synthesis of PPO incorporating 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) functionalities. In this process, DOPO-substituted bisphenol monomers, derived from the tetramethylbiphenyl scaffold, are copolymerized with 2,6-dimethylphenol. nih.gov The reaction is an oxidative coupling polymerization, typically carried out using a copper(I) bromide/N-butyldimethylamine (CuBr/DMBA) catalyst system under an oxygen flow. nih.gov The inclusion of the rigid, bulky tetramethylbiphenyl unit into the polymer chain results in materials with significantly higher glass transition temperatures and enhanced thermal stability compared to conventional PPO. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The rigid and well-defined geometry of the this compound backbone makes its derivatives ideal candidates for use as organic linkers or ligands in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. By replacing the methyl groups with coordinating functional groups like carboxylates or phosphonates, researchers can design linkers that assemble with metal ions to form highly ordered, porous structures.

Ligand Design for MOF Synthesis

The design of the organic linker is paramount in dictating the final topology and properties of a MOF. Biphenyl-3,3',5,5'-tetracarboxylic acid (H₄L), a key derivative, has been successfully used to synthesize robust frameworks. For instance, the solvothermal reaction of H₄L with gallium nitrate (B79036) yields a structure designated MFM-300(Ga₂), which has the chemical formula [Ga₂(OH)₂(L)]. acs.org

The flexibility of the biphenyl linker, specifically the dihedral angle between the two phenyl rings, along with the coordination preference of the metal ion, governs the resulting network topology. researchgate.net This principle allows for the rational design of materials with specific pore sizes and shapes for targeted applications. Another derivative, [1,1′-biphenyl]-3,3′,5,5′-tetrayltetrakis(phosphonic acid) (H₈btp), has been employed to prepare lanthanide-based coordination polymers. The use of phosphonate (B1237965) groups instead of carboxylates offers a different coordination mode and can lead to novel network structures with unique properties, including photoluminescence. northwestern.edu

Gas Adsorption and Separation Properties in MOFs

The porous nature of MOFs constructed from 3,3',5,5'-biphenyl derivatives makes them highly suitable for gas adsorption and separation applications. The specific architecture and chemical functionality of the pores determine the material's affinity for different gas molecules.

The gallium-based framework, MFM-300(Ga₂), built with the biphenyl-3,3',5,5'-tetracarboxylic acid linker, demonstrates notable carbon dioxide uptake. acs.org The isosteric heat of adsorption (Qst) for CO₂, a measure of the interaction strength between the gas and the framework, was found to be 25.4 kJ/mol at zero coverage for this material, indicating significant physisorption interactions. acs.org The performance of such MOFs in gas capture is a direct result of the tailored environment created by the specific arrangement of the biphenyl tetracarboxylate linkers.

CO₂ Adsorption Data for MFM-300(Ga₂)
Temperature (K)Pressure (bar)CO₂ Uptake (mmol/g)CO₂ Uptake (cm³/g)
19517.8175
27312.249
29311.636

Data sourced from research on MFM-300(Ga₂) synthesized with biphenyl-3,3',5,5'-tetracarboxylic acid. acs.org

Additives in Chemical Formulations

The derivative 3,3',5,5'-tetramethyl-4,4'-biphenyldiol (also known as TMBP) is valued for its excellent heat resistance and antioxidant properties. rsc.org These characteristics allow it to be used as a stabilizer in various chemical formulations, particularly those exposed to oxidative and thermal stress. It can be incorporated into rubber and emulsion products to prevent degradation from oxygen and heat. rsc.org It also finds use as a stabilizer for oil products. rsc.org

Furthermore, TMBP serves as a modifying monomer in the synthesis of high-performance polymers. Its incorporation into materials such as polyester, polyurethane, polycarbonate, and epoxy resins can significantly enhance their thermal stability and mechanical properties, leading to the production of advanced engineering plastics and composite materials. rsc.org A related derivative, 3,3',5,5'-tetramethylbiphenol diglycidyl ether, is noted for its application as a packaging material for integrated circuits, where its low melt viscosity and excellent sealing performance are highly advantageous. rsc.org

Coatings for Metal Packaging

In the field of metal packaging, there is a continuous drive to develop high-performance coatings that are safe for food contact. A closely related compound, tetramethyl bisphenol F (TMBPF), has been identified as a key precursor for a new generation of epoxy-based can coatings. These coatings are designed for direct food and beverage contact applications. TMBPF provides the necessary physical properties for a durable and effective barrier on metal packaging without the estrogenic activity concerns associated with other bisphenols. The development of TMBPF-based coatings highlights the utility of the tetramethyl-substituted phenolic structure in creating safe and high-performance materials for the packaging industry.

Reactivity and Reaction Mechanisms

Oxidation Reactions

Oxidation reactions of 3,3',5,5'-Tetramethylbiphenyl can proceed through various pathways, leading to the formation of different products depending on the oxidizing agent and reaction conditions. These reactions are of interest for both synthetic applications and understanding the compound's stability and degradation pathways.

The oxidation of alkyl-substituted aromatic compounds with strong oxidizing agents like potassium permanganate (KMnO4) is a well-established method for the synthesis of carboxylic acids. masterorganicchemistry.compressbooks.publibretexts.org In the case of this compound, the methyl groups attached to the biphenyl (B1667301) core are susceptible to oxidation.

The reaction typically proceeds by heating the substrate with an aqueous solution of potassium permanganate. chemspider.com The benzylic hydrogens on the methyl groups are the initial sites of attack, leading to a series of oxidation steps that ultimately convert the methyl group into a carboxylic acid group. masterorganicchemistry.comlibretexts.org For this compound, complete oxidation of all four methyl groups would yield the corresponding tetracarboxylic acid. The reaction is thought to proceed through a free-radical mechanism at the benzylic position. masterorganicchemistry.com

ReactantOxidizing AgentProduct
This compoundPotassium Permanganate (KMnO4)3,3',5,5'-Biphenyltetracarboxylic acid

Peroxidases, such as horseradish peroxidase (HRP), are enzymes that catalyze the oxidation of a wide variety of substrates in the presence of hydrogen peroxide. d-nb.infoiczhiku.com 3,3',5,5'-Tetramethylbenzidine (TMB), a derivative of this compound containing amino groups, is a widely used chromogenic substrate for these enzymes. nih.govwikipedia.org The oxidation of TMB proceeds through a two-electron transfer process. d-nb.info

Manganese oxide nanoparticles (MnO2 NPs) have been shown to possess intrinsic peroxidase-like activity and can catalyze the oxidation of various substrates, including those similar in structure to this compound. nih.govresearchgate.net These nanoparticles can facilitate redox reactions due to the variable oxidation states of manganese (+2, +3, and +4). nih.govmdpi.com

In the context of peroxidase-like activity, MnO2 nanoparticles can catalyze the decomposition of hydrogen peroxide, generating reactive oxygen species that then oxidize the substrate. nih.gov The large surface area of the nanoparticles provides active sites for the adsorption of reactants, enhancing the reaction rate. researchgate.net The catalytic cycle involves the reduction and re-oxidation of the manganese ions on the nanoparticle surface.

The peroxidase-catalyzed oxidation of substrates like TMB involves a stepwise electron transfer mechanism. nih.gov The enzyme's active site, containing a heme cofactor, cycles through different oxidation states. In the case of myeloperoxidase, the native enzyme reacts with H2O2 to form Compound I, which then oxidizes one molecule of the substrate via a one-electron transfer to form Compound II and a substrate radical. nih.gov Compound II then oxidizes a second substrate molecule, again through a one-electron transfer, to regenerate the native enzyme and produce the final oxidized product. nih.gov

This stepwise one-electron oxidation mechanism has been established through transient- and steady-state kinetics studies. nih.gov The ability of nanoparticles with peroxidase-like activity to facilitate electron transfer between the substrate and an oxidizing agent like H2O2 is central to their catalytic function. researchgate.net

Peroxidase-Catalyzed Oxidation Mechanisms

Rearrangement Reactions

Rearrangement reactions involve the intramolecular migration of an atom or group, leading to a structural isomer of the original molecule. The benzidine (B372746) rearrangement is a classic example of such a transformation.

The benzidine rearrangement is an acid-catalyzed reaction of 1,2-diphenylhydrazines (hydrazobenzenes) that leads to the formation of 4,4'-diaminobiphenyls (benzidines). chem-station.com This reaction is thought to proceed through a concerted nih.govnih.gov-sigmatropic rearrangement. chem-station.comic.ac.uk

While this compound itself does not undergo this rearrangement, a hypothetical precursor, 3,3',5,5'-tetramethylhydrazobenzene, would be expected to rearrange under acidic conditions to form 3,3',5,5'-tetramethylbenzidine. In this process, the N-N bond is cleaved, and a new C-C bond is formed between the para positions of the two aromatic rings. If the para positions are blocked, rearrangement can occur at the ortho positions via a ic.ac.ukic.ac.uk-sigmatropic shift, known as the diaza-Cope rearrangement. chem-station.com The reaction is typically promoted by acid, with the diprotonated species being the active intermediate. ic.ac.uk

Starting MaterialReaction TypeProduct
1,2-Diphenylhydrazine derivativeBenzidine Rearrangement ( nih.govnih.gov-sigmatropic)4,4'-Diaminobiphenyl derivative
para-Substituted 1,2-diphenylhydrazineDiaza-Cope Rearrangement ( ic.ac.ukic.ac.uk-sigmatropic)ortho-Semidine derivative

Derivatization Reactions of this compound

The structural framework of this compound serves as a versatile scaffold for the synthesis of a variety of derivatives. The presence of activated methyl groups and unsubstituted positions on the aromatic rings allows for a range of chemical transformations. These derivatization reactions lead to the formation of functionalized biphenyls, which are valuable intermediates and building blocks in polymer science and materials chemistry. Key derivatization pathways include the introduction of amino, hydroxy, and epoxy functionalities, as well as reactions involving the formation of polyanionic species through deprotonation of the methyl groups.

Formation of Amino Derivatives (e.g., 4,4'-Diamino-3,3',5,5'-tetramethylbiphenyl)

The synthesis of 4,4'-diamino-3,3',5,5'-tetramethylbiphenyl from the parent hydrocarbon is a two-step process involving nitration followed by reduction. This sequence is a standard method for introducing amino groups onto an aromatic ring.

First, this compound undergoes electrophilic aromatic substitution, specifically nitration, at the positions para to the biphenyl linkage (the 4 and 4' positions). These positions are sterically accessible and electronically activated for substitution. The reaction typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to generate the nitronium ion (NO₂⁺) electrophile. This results in the formation of 4,4'-dinitro-3,3',5,5'-tetramethylbiphenyl.

In the second step, the dinitro compound is reduced to the corresponding diamine. A variety of reducing agents can be employed for this transformation, including metal catalysts like palladium on carbon (Pd/C) with hydrogen gas, or metal/acid systems such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). This reduction converts the nitro groups (-NO₂) into primary amino groups (-NH₂), yielding the final product, 4,4'-diamino-3,3',5,5'-tetramethylbiphenyl. A similar synthetic pathway involving nitration and subsequent reduction is used to produce other tetramethylbiphenyl diamine isomers, which serve as monomers for organo-soluble polyimides. nih.gov

Table 1: General Reaction Scheme for Amino Derivative Formation

Step Reaction Typical Reagents Intermediate/Product
1 Nitration Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) 4,4'-Dinitro-3,3',5,5'-tetramethylbiphenyl
2 Reduction H₂, Pd/C or Sn, HCl 4,4'-Diamino-3,3',5,5'-tetramethylbiphenyl

Formation of Hydroxy Derivatives (e.g., this compound-4,4'-diol)

This compound-4,4'-diol, also known as tetramethylbiphenol (TMBP), is a crucial monomer for high-performance polymers like liquid crystal polymers and epoxy resins. cornell.edu While direct hydroxylation of this compound is not the common synthetic route, TMBP is efficiently prepared via the oxidative C-C coupling of a precursor, 2,6-dimethylphenol (B121312) (DMP). orgsyn.org

This reaction dimerizes two molecules of DMP at the para position to form the biphenyl linkage. The process can be performed using various catalytic systems and oxidants. A prominent method involves a two-step sequence where DMP is first oxidized to 3,3',5,5'-tetramethyldiphenoquinone (DPQ), which is then reduced to yield TMBP. cornell.edu

Several catalytic systems have been developed for the selective C-C coupling of DMP:

Copper Complexes: Copper-based catalysts, such as those encapsulated in poly(propylene imine) dendrimers or immobilized on magadiite, can catalyze the selective oxidation of DMP to DPQ using molecular oxygen as a green oxidant. orgsyn.org Copper(II)-tetranitrogen complexes have also been shown to catalyze the C-C coupling of DMP in the presence of hydrogen peroxide. cornell.edu

Hypervalent Iodine Reagents: (Diacetoxyiodo)benzene has been used to mediate a selective and efficient oxidative C-C coupling of DMP to directly form the biphenol derivative. researchgate.net

Other Oxidants: Stoichiometric metal oxidants like Mn(OAc)₃ and FeCl₃·6H₂O have also been traditionally used for this transformation. orgsyn.org

The reduction of the intermediate DPQ to TMBP is typically achieved with common reducing agents like sodium dithionite (Na₂S₂O₄).

Table 2: Selected Research Findings on the Synthesis of this compound-4,4'-diol

Catalyst / Reagent Oxidant Key Finding Reference
Cu ions in poly(propylene imine) dendrimer O₂ High catalytic activity for regioselective C-C coupling of DMP to DPQ. orgsyn.orgsigmaaldrich.com
(Diacetoxyiodo)benzene (PIDA) - Mediates selective oxidative C-C coupling, avoiding C-O coupling byproducts. cornell.eduresearchgate.net
Tris(3,5-dimethylpyrazole) copper(II) nitrate (B79036) H₂O₂ Catalyzes the reaction with a short reaction time and yields above 90%. cornell.edu

Epoxy Derivatization (e.g., 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl)

The dihydroxy derivative, this compound-4,4'-diol (TMBP), serves as the starting material for epoxy derivatization. The reaction with an epihalohydrin, typically epichlorohydrin, in the presence of a base results in the formation of a diglycidyl ether. This product, 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl, is a specialized epoxy resin. cornell.edu

The synthesis is a two-step process that is often carried out in one pot. It begins with a Williamson ether synthesis, where the phenoxide ions of TMBP (formed by reaction with a base like sodium hydroxide) act as nucleophiles, attacking the carbon atom bearing the chlorine in epichlorohydrin. This is followed by an intramolecular ring-closing reaction, where the newly formed alkoxide attacks the internal carbon of the chlorohydrin intermediate, displacing the chloride and forming the oxirane (epoxy) ring.

One documented preparation method involves reacting TMBP with an excess of epichlorohydrin and a 30% sodium hydroxide solution at 90°C, using tetrabutylammonium bromide as a phase-transfer catalyst to facilitate the reaction. The resulting biphenyl diglycidyl ether is a solid at room temperature and is noted for its low melt viscosity, making it a valuable component in high-performance epoxy molding compounds for the electronics industry. cornell.edu

Table 3: Reaction Details for Epoxy Derivatization

Reactant 1 Reactant 2 Catalyst Base Temperature Product
This compound-4,4'-diol Epichlorohydrin Tetrabutylammonium Bromide Sodium Hydroxide (NaOH) 90 °C 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl

Reactions involving Tetramethylenebiphenyl Tetraanion Formation

The formation of a tetraanion from this compound involves the deprotonation of the four benzylic methyl groups. The protons on these methyl groups are acidic due to the resonance stabilization of the resulting carbanion (benzyl anion) by the aromatic rings. This transformation requires the use of a very strong base.

A common reagent system for such deprotonations is an alkyllithium, such as n-butyllithium (n-BuLi), complexed with a chelating diamine like N,N,N',N'-tetramethylethylenediamine (TMEDA). The n-BuLi/TMEDA complex is a highly effective metallating agent capable of deprotonating relatively weak carbon acids, including the methyl groups of toluene and its derivatives. researchgate.net The TMEDA chelates the lithium ion, breaking up the oligomeric structure of n-BuLi and increasing the basicity of the butyl anion. sigmaaldrich.com

While specific literature detailing the exhaustive deprotonation of all four methyl groups of this compound to form a tetraanion was not identified, the reaction is chemically plausible based on established principles of organolithium chemistry. The reaction would proceed stepwise, ultimately generating a tetraanionic species where each of the original methyl groups has been converted to a methylene anion (-CH₂⁻), resulting in a "tetramethylenebiphenyl" tetraanion. This highly nucleophilic species could then be used in subsequent reactions with various electrophiles to synthesize more complex, functionalized derivatives.

Table 4: Plausible Reaction for Tetraanion Formation

Substrate Reagent System Solvent Plausible Product
This compound n-Butyllithium (n-BuLi) / N,N,N',N'-tetramethylethylenediamine (TMEDA) Anhydrous Hexane or THF 3,3',5,5'-Tetra(lithiomethyl)biphenyl (Tetraanion)

Advanced Applications and Future Research Directions

Biomedical and Diagnostic Applications

The biphenyl (B1667301) scaffold is a cornerstone in the design of molecules for biological applications. Derivatives of 3,3',5,5'-Tetramethylbiphenyl, in particular, have found significant use in diagnostic assays and are being explored for their therapeutic potential.

A prominent derivative, 3,3′,5,5′-tetramethylbenzidine (TMB), is one of the most widely utilized chromogenic substrates in horseradish peroxidase (HRP)-based assays, such as the enzyme-linked immunosorbent assay (ELISA). nih.govnih.gov TMB itself is colorless but undergoes a multi-step oxidation process in the presence of HRP and an oxidizing agent (like hydrogen peroxide) to produce distinctly colored products. nih.gov The initial one-electron oxidation yields a blue-colored radical cation. Further oxidation results in the formation of a yellow diimine product. nih.gov

Research has been conducted to understand the rationale behind TMB's widespread adoption over other benzidine (B372746) derivatives. A comparative study of nine different benzidine derivatives confirmed that TMB consistently exhibits the highest sensitivity, superior color purity of its oxidized products, and reasonable product stability, solidifying its status as the "chosen substrate" in colorimetric assays. nih.gov

Property3,3′,5,5′-tetramethylbenzidine (TMB)Other Benzidine Derivatives
Sensitivity Highest among tested derivatives nih.govLower
Color Purity Better color purity of colored products nih.govVariable
Product Stability Reasonable stability of oxidation products nih.govVariable

Derivatives of the tetramethylbiphenyl structure are being investigated for their potential in cancer treatment. The unique tumor microenvironment (TME), characterized by features like mild acidity and elevated levels of hydrogen peroxide, provides an opportunity for targeted therapies. d-nb.info Nanocatalytic therapy leverages these features to trigger specific antitumor reactions within the tumor, minimizing off-target effects. d-nb.info

One study highlighted the antitumor activity of 3,3′,5,5′-Tetramethoxybiphenyl-4,4′diol (a derivative of this compound) against the NCI-H460 lung cancer cell line. nih.gov The research found that this compound could induce cell death through apoptosis and trigger metabolic stress and oxidative stress in the cancer cells. nih.gov This activity was associated with the reduction of the PI3K/AKT/NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation. nih.gov These findings suggest that the tetramethylbiphenyl scaffold can be modified to create derivatives with potential as candidates for future anticancer drug design. nih.gov

Environmental Science Applications

The fate of synthetic chemical compounds in the environment is a critical area of study. Research into this compound and its derivatives includes understanding their environmental persistence and developing technologies for their detection.

The environmental fate of a chemical compound involves understanding its persistence, transport, and transformation in various environmental compartments such as air, water, and soil. researchgate.net Transformation processes can be abiotic (e.g., photolysis, oxidation) or biological (e.g., microbial degradation). confex.com While specific degradation data for this compound is not extensively documented in the provided sources, the fate of related biphenyl structures can offer insights.

For instance, the environmental half-life of chemicals can vary significantly based on the medium. Bisphenol A (BPA), another biphenyl compound, is estimated to have a half-life of about 4.5 days in water and less than one day in air. researchgate.net Photodegradation is a key factor affecting the environmental persistence of many contaminants. nih.gov The rate of degradation is influenced by UV irradiation wavelength, intensity, and the solvent or medium the compound is in. nih.gov For many biphenyl compounds, microbial degradation is also a potential pathway, although persistence is a known issue for certain classes, such as polychlorinated biphenyls (PCBs).

Derivatives of this compound have been successfully employed in the development of sensitive detection technologies. The chromogenic properties of 3,3′,5,5′-tetramethylbenzidine (TMB) make it an effective indicator for various analytes.

A simple and inexpensive colorimetric method based on TMB has been developed for the determination of chlorine in aqueous solutions. nih.gov In this application, TMB is converted by chlorine into a colored molecule through a pH-dependent oxidation process. The resulting color of the solution—ranging from transparent to blue, green, and yellow—is directly proportional to the chlorine content, allowing for multi-colorimetric visual detection. nih.gov Furthermore, TMB has been utilized in the construction of a dual-channel sensor for the detection of the antibiotic levofloxacin, demonstrating its versatility in creating advanced sensing platforms. researchgate.net

Novel Synthetic Routes and Catalysts

Efficient and selective synthesis of this compound and its derivatives is crucial for enabling their application in various fields. Research has focused on developing new catalytic systems and synthetic methodologies.

A primary route to synthesizing the valuable intermediate 3,3′,5,5′-Tetramethyl-4,4′-biphenyldiol involves the oxidative coupling of 2,6-dimethylphenol (B121312). sinocurechem.com Various catalytic systems have been explored for this transformation. One approach uses oxygen as the oxidant in conjunction with a copper nitrate-acetonitrile catalytic system. sinocurechem.com The addition of ligands like pyridine (B92270) can favor the desired C-C coupling to form the biphenyl structure. sinocurechem.com

Another effective method employs hydrogen peroxide as the oxidant, which is advantageous for industrial applications due to its ease of handling. sinocurechem.com Copper(II) complexes, such as tris(3,5-dimethylpyrazole) copper(II) nitrate (B79036), have been shown to catalyze the reaction of 2,6-dimethylphenol with hydrogen peroxide, achieving high yields in a relatively short time. sinocurechem.com The general synthesis strategy often involves two main routes:

Oxidation of 2,6-dimethylphenol to diphenoquinone (B1195943) (DPQ), followed by reduction to the target biphenol. sinocurechem.com

A direct one-step synthesis, which can be prone to producing impurities that require complex purification. sinocurechem.com

The development of new chiral ligands and catalysts based on the biphenyl framework is also an active area of research, aiming to create more efficient catalysts for asymmetric synthesis. nih.gov

Synthetic ApproachOxidantCatalyst System ExampleKey Features
Oxidative Coupling OxygenCopper nitrate-acetonitrile with pyridine sinocurechem.comLigand choice influences C-C vs. C-O coupling. sinocurechem.com
Oxidative Coupling Hydrogen PeroxideTris(3,5-dimethylpyrazole) copper(II) nitrate sinocurechem.comGood for industrial application; high yields. sinocurechem.com
Two-Step Route VariesVariesInvolves oxidation to diphenoquinone intermediate, then reduction. sinocurechem.com

Exploration of New Material Classes

The unique structural characteristics of this compound, including its rigid backbone and the presence of methyl groups that can be functionalized, make it an ideal candidate for the synthesis of a variety of novel materials. Researchers are actively exploring its potential in creating sophisticated porous materials with applications in gas storage, separation, and catalysis.

One promising area of investigation is the use of this compound derivatives in the construction of Metal-Organic Frameworks (MOFs) . By functionalizing the biphenyl core with carboxylic acid groups to create biphenyl-3,3′,5,5′-tetracarboxylic acid, scientists have successfully synthesized MOFs with three-dimensional network architectures. researchgate.net These frameworks exhibit significant thermal stability and porosity, making them suitable for various applications. For instance, a zinc-based MOF derived from this ligand demonstrated a porous architecture with a two-fold interpenetrating structure. researchgate.net

Furthermore, the bipyrazole derivative of this compound has been utilized to create porous coordination polymers . These materials have shown remarkable thermal robustness, with decomposition temperatures above 300 °C. researchgate.net The structural versatility of these polymers, which can form three-dimensional porous networks with square-shaped channels, opens up possibilities for their use in gas storage and separation technologies. researchgate.net

The self-assembly properties of this compound derivatives are also being harnessed to create ordered molecular structures at the nanoscale. Studies using scanning tunneling microscopy have revealed that biphenyl-3,3',5,5'-tetracarboxylic acid can self-assemble into stable bilayers and monolayers at a liquid-solid interface. nih.gov This controlled self-assembly is a critical step towards the bottom-up fabrication of functional nanomaterials.

Multidisciplinary Research Prospects

The future of materials science lies in the convergence of different scientific disciplines. The unique properties of this compound-based materials are paving the way for exciting multidisciplinary research, particularly at the intersection of materials science with nanoscience and biotechnology.

Integration with Nanoscience and Biotechnology

The development of biocompatible and functional materials is a key focus of current research. While direct applications of this compound in biotechnology are still emerging, its derivatives are being explored for their potential in creating advanced materials for biomedical use. For example, the principles of self-assembly observed in its tetracarboxylic acid derivative could be applied to the development of nanoscale drug delivery systems or biosensors.

The integration of MOFs derived from this compound with biological systems is another area of interest. The porous nature of these materials could allow for the encapsulation of therapeutic agents, while the ability to functionalize the organic linkers could enable targeted delivery to specific cells or tissues.

Cross-Disciplinary Collaborations for Enhanced Functionality

The complexity of modern scientific challenges necessitates a collaborative approach. The development of advanced materials from this compound is an area ripe for cross-disciplinary collaborations. For instance, collaborations between materials chemists and computational scientists can accelerate the discovery of new MOF structures with optimized properties for specific applications. Force field calculations have already been employed to understand the stability of self-assembled structures of biphenyl-3,3',5,5'-tetracarboxylic acid. nih.gov

Furthermore, partnerships between materials scientists and engineers are crucial for translating laboratory-scale discoveries into real-world applications. The development of high-performance plastics and polymers from this compound derivatives for use in electronics, aerospace, and other industries will require a concerted effort from experts across different fields. The synthesis of polymers with high thermal stability and controlled cross-linking density from epoxy derivatives of this compound highlights the potential for such collaborations.

As research into this compound and its derivatives continues to expand, the synergy between different scientific disciplines will be paramount in unlocking the full potential of this versatile chemical compound and paving the way for the next generation of advanced materials.

Q & A

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to dust formation (P332+P313) .
  • Spill management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

What mechanistic insights exist for the electrochemical reduction of this compound?

Advanced
In THF with LiClO₄ electrolyte, cyclic voltammetry reveals two reversible reduction peaks at −2.1 V and −2.5 V (vs Ag/AgCl), corresponding to sequential electron transfers. In situ EPR spectroscopy detects radical anion intermediates . Computational studies suggest steric hindrance from methyl groups stabilizes the dianion .

How should this compound be stored to prevent degradation?

Basic
Store in amber glass vials under argon at −20°C. Avoid prolonged exposure to light/oxygen, which induces radical-mediated decomposition . Shelf life is 12 months; monitor purity via GC-MS quarterly .

Can computational methods predict the reactivity of this compound in cross-coupling reactions?

Advanced
Density Functional Theory (DFT) at the M06-2X/def2-TZVP level calculates Fukui indices to identify nucleophilic/electrophilic sites. Molecular dynamics simulations (AMBER) model steric effects in Pd-catalyzed couplings. Validate predictions with kinetic isotope effect (KIE) studies .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.